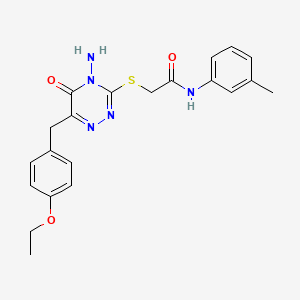![molecular formula C26H20F2N4O2S B2550370 N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536705-61-0](/img/structure/B2550370.png)
N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H20F2N4O2S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vibrational Spectroscopic Analysis
Research on similar antiviral active molecules, like N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl] acetamide, has utilized vibrational spectroscopy to characterize molecular structures. Techniques such as Raman and Fourier transform infrared spectroscopy, alongside density functional theory calculations, have provided insights into the equilibrium geometry, hydrogen bonding, and vibrational wavenumbers of these molecules. Natural bond orbital analysis further elucidates the stability and electronic interactions within the molecules, offering a pathway to understanding the physical and chemical properties of complex compounds (Mary, Pradhan, & James, 2022).
High-Performance Polymeric Materials
The synthesis of high glass transition polyamides and polyimides containing specific functional groups (e.g., triphenylamine) illustrates the application of complex molecules in material science. These materials show promising characteristics such as solubility in various organic solvents and high thermal stability, making them suitable for advanced applications in electronics and coatings (Liaw et al., 2002).
Crystal Structure Analysis
The study of copper(I) complexes with pyridylmethylamide ligands has unveiled varied molecular geometries and interactions, emphasizing the importance of structural variation in understanding the reactivity and properties of copper complexes. This research contributes to the broader field of inorganic chemistry and material science, providing a foundation for designing new materials with specific electronic and structural characteristics (Yang, Powell, & Houser, 2007).
Chemiluminescence and Photophysical Properties
Investigations into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have explored their chemiluminescence, demonstrating the potential of such compounds in developing new light-emitting materials. These studies highlight the influence of molecular structure on light emission properties, paving the way for innovative applications in bioimaging and sensors (Watanabe et al., 2010).
Electrochemical Applications
Research on rhenium tricarbonyl complexes for CO2 reduction reveals the potential of such compounds in catalysis and environmental remediation. These studies show how structural modifications can influence catalytic activity and offer insights into the mechanisms of CO2 reduction, contributing to the development of more efficient and selective catalysts (Nganga et al., 2017).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2S/c1-14-9-15(2)11-17(10-14)32-25(34)24-23(18-5-3-4-6-20(18)30-24)31-26(32)35-13-22(33)29-21-8-7-16(27)12-19(21)28/h3-12,30H,13H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIHBERDTVMYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

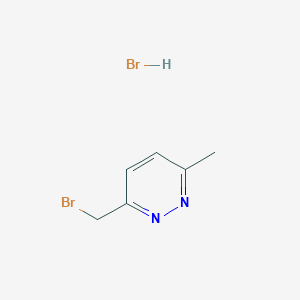
![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)
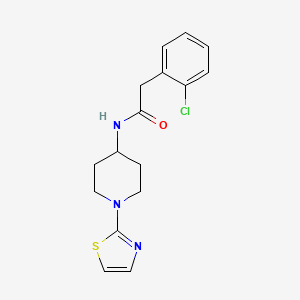
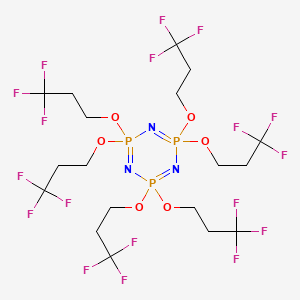
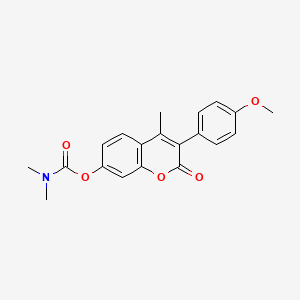
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2550295.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2550296.png)


![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2550299.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2550302.png)
